Benzenemethanaminium, N-ethyl-N-(4-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)(2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-3-sulfo-, inner salt, potassium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, N-ethyl-N-(4-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)(2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-3-sulfo-, inner salt, potassium sodium salt is a synthetic compound known for its vibrant color properties. It is commonly used as a dye in various industries, including food, cosmetics, and textiles .
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, starting with the reaction of benzenemethanaminium with ethyl groups and sulfophenyl groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the proper formation of the desired product . Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and consistency of the compound .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different sulfonated products.
Reduction: Reduction reactions can occur under specific conditions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, N-ethyl-N-(4-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)(2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-3-sulfo-, inner salt, potassium sodium salt has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track and visualize processes.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in certain medical tests.
Industry: Widely used in the textile and food industries for coloring products.
Wirkmechanismus
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and nucleic acids, altering their properties and functions. The pathways involved often include binding to specific receptors or enzymes, leading to changes in cellular activities .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this compound stands out due to its unique combination of ethyl and sulfophenyl groups, which confer specific properties such as enhanced solubility and stability. Similar compounds include:
Fast Green FCF: Another synthetic dye with similar applications but different structural properties.
Brilliant Blue FCF: Known for its use in food coloring, with a different set of functional groups.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
71701-19-4 |
---|---|
Molekularformel |
C37H34KN2NaO9S3 |
Molekulargewicht |
809.0 g/mol |
IUPAC-Name |
potassium;sodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.K.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |
InChI-Schlüssel |
UVHCGJRQTNCABI-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[K+] |
Verwandte CAS-Nummern |
25305-78-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.